1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde
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Overview
Description
1,4-Dioxaspiro[44]nonane-6-carbaldehyde is a chemical compound characterized by a spirocyclic structure containing a dioxane ring fused to a nonane ring with an aldehyde functional group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of a suitable precursor, such as a spiroketal, with an aldehyde source under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The spirocyclic structure may also influence its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A related compound with a similar spirocyclic structure but different functional groups.
1,4-Dioxaspiro[4.4]nonane-6-carbonitrile: Another derivative with a nitrile group instead of an aldehyde.
Uniqueness: 1,4-Dioxaspiro[4The presence of the dioxane ring also contributes to its unique chemical and physical properties .
Properties
CAS No. |
66522-88-1 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.4]nonane-9-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h6-7H,1-5H2 |
InChI Key |
CLAHYLYHCVDQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)OCCO2)C=O |
Origin of Product |
United States |
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